molecular formula C23H21ClN4O2S B2591513 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 374909-18-9

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B2591513
CAS No.: 374909-18-9
M. Wt: 452.96
InChI Key: IWTNEOKAPYQMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-13-7-3-6-10-18(13)28-22(30)20-14(2)27-23(31-12-19(26)29)16(11-25)21(20)15-8-4-5-9-17(15)24/h3-10,21,27H,12H2,1-2H3,(H2,26,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTNEOKAPYQMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C#N)SCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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